molecular formula C12H16ClFN2 B3092047 (3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine CAS No. 1222710-38-4

(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092047
CAS No.: 1222710-38-4
M. Wt: 242.72 g/mol
InChI Key: XAZKMEHXVPSNGJ-JTQLQIEISA-N
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Description

(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 4-chloro-3-fluorophenylmethyl substituent. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, solubility, and metabolic stability. The compound’s substitution pattern distinguishes it from analogs, as the 4-chloro-3-fluoro group introduces steric and electronic effects that may influence binding affinity and selectivity .

Properties

IUPAC Name

(3S)-1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKMEHXVPSNGJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the 4-Chloro-3-fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with the 4-chloro-3-fluorophenylmethyl group. This can be achieved through nucleophilic substitution reactions using appropriate reagents.

    Introduction of the Amine Group: The amine group at the 3-position can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine with structurally related piperidine and benzylamine derivatives, focusing on substituent effects, stereochemistry, and pharmacological implications.

Substituent Variations on the Aromatic Ring

  • (3S)-N-(3-Fluorobenzyl)-3-piperidinamine dihydrochloride (CAS 1286208-17-0)

    • Key Difference : The benzyl group is substituted with a single fluorine at the meta position (3-fluorophenyl), lacking the 4-chloro substituent.
    • Impact : Reduced steric bulk and altered electronic properties compared to the target compound. The dihydrochloride salt form enhances solubility, a common feature in piperidine derivatives for improved bioavailability .
  • N-[(3,5-Dichlorophenyl)methyl]-1-(5-chloroimidazo[4,5-b]pyridin-2-yl)piperidin-3-amine (PDB Ligand N56)

    • Key Difference : Incorporates a 3,5-dichlorophenylmethyl group and an imidazopyridine ring.
    • Impact : The dichloro substitution increases lipophilicity, while the imidazopyridine moiety may enhance π-π stacking interactions with aromatic residues in target proteins. This compound’s molecular weight (410.7 g/mol) and formal charge (neutral) contrast with the target’s simpler structure .
  • 1-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine (CAS 338785-31-2)

    • Key Difference : A trifluoromethyl group at the meta position and a methyl group on the piperidine nitrogen.
    • Impact : The CF₃ group’s strong electron-withdrawing effect and hydrophobicity could enhance membrane permeability but reduce metabolic stability compared to the chloro-fluoro substituent .

Modifications on the Piperidine Ring

  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 477600-68-3) Key Difference: Methyl groups at C4 and the piperidine nitrogen, with an unsubstituted benzyl group. The hydrochloride salt improves crystallinity and stability .
  • (3S,6S)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride

    • Key Difference : A trifluoromethyl group at C6 of the piperidine ring.
    • Impact : The CF₃ group introduces conformational rigidity and electron-withdrawing effects, which may affect basicity and interactions with acidic residues in biological targets .

Stereochemical Variations

  • (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride (CAS 2925068-49-9)
    • Key Difference : Fluorine at C4 and opposite stereochemistry (3R vs. 3S).
    • Impact : The altered configuration may disrupt hydrogen-bonding networks or steric complementarity in chiral environments, highlighting the importance of the target’s (3S) configuration .

Salt Forms and Physicochemical Properties

  • (S)-3-Piperidinamine dihydrochloride
    • Key Difference : The free base form of the target compound versus its dihydrochloride salt.
    • Impact : Salt forms like dihydrochloride improve aqueous solubility and thermal stability, critical for formulation and storage. The target compound’s dihydrochloride analog would exhibit higher melting points and lower volatility .

Biological Activity

Overview

(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine, also known as CAS No. 1222710-38-4, is a piperidine derivative that has garnered attention for its potential biological activities. The compound features a piperidine ring substituted with a 4-chloro-3-fluorophenylmethyl group and an amine group at the 3-position. This unique structure is believed to contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes within biological systems. The presence of chlorine and fluorine atoms enhances its lipophilicity and may facilitate more effective interactions with biological targets, potentially leading to modulation of receptor activity or enzyme inhibition.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown significant activity against various pathogens, with research indicating that it may inhibit the growth of bacteria through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus0.22 - 0.25 μg/mLCell wall synthesis inhibition
Escherichia coli0.30 - 0.35 μg/mLMetabolic pathway interference

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound demonstrated low cytotoxicity, with IC50 values exceeding 60 μM, indicating a favorable selectivity profile for bacterial over human cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like Ciprofloxacin, particularly in biofilm formation inhibition.
  • Synergistic Effects : Further investigations revealed that when combined with other antimicrobial agents, such as Ketoconazole, this compound displayed synergistic effects, significantly lowering the MIC values of the co-administered drugs.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound Key Differences Biological Activity
(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amineLacks fluorine atomModerate antimicrobial activity
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amineLacks chlorine atomLower potency compared to target compound
(3S)-1-[(4-Chloro-3-methylphenyl)methyl]piperidin-3-amineHas a methyl group instead of fluorineReduced lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
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